molecular formula C6H9NO3 B2985689 Methyl 2-isocyanato-2-methylpropanoate CAS No. 54213-21-7

Methyl 2-isocyanato-2-methylpropanoate

Cat. No.: B2985689
CAS No.: 54213-21-7
M. Wt: 143.142
InChI Key: LHBQMHJYTCLFRO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-isocyanato-2-methylpropanoate” can be represented by the IUPAC Standard InChI: InChI=1S/C6H9NO3/c1-6(2,7-4-8)5(9)10-3/h1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“this compound” is a colorless liquid with a pungent odor . Its molecular weight is 143.142. More specific physical and chemical properties such as boiling point, melting point, density, and solubility are not provided in the search results.

Scientific Research Applications

Applications in Organic Synthesis

Methyl 2-isocyanato-2-methylpropanoate is primarily used in the field of organic synthesis. The compound has shown efficacy in creating various isocyanate and isonitrile compounds. It's particularly noted for its role in the synthesis of amino acid ester isocyanates like Methyl (S)‐2‐Isocyanato‐3‐Phenylpropanoate, as demonstrated by Tsai et al. (2003) in their research on esters of substituted monobasic acids and miscellaneous isocyanates. They explored the synthesis mechanism and applications of these compounds in more complex organic chemical reactions (Tsai et al., 2003).

In Polymer Chemistry

This compound also finds applications in polymer chemistry. For instance, Bertoux et al. (1998) delved into the hydroesterification of propene into methyl 2-methylpropanoate, highlighting the compound's role in polymer production under mild conditions. Their study emphasized the high selectivity and efficiency of this process, showcasing the potential industrial applications of this compound in producing branched esters and polymers (Bertoux et al., 1998).

In Biomedical Applications

Beyond polymer chemistry and organic synthesis, this compound demonstrates potential in biomedical applications. Hadba et al. (2011) explored the use of biodegradable isocyanate-functional adhesives based on poly(ethylene glycol)-adipic acid esters for vascular closure applications. Their comprehensive study assessed the biocompatibility, systemic toxicity, and in vivo performance of these adhesives, underscoring the compound's significance in developing new biomedical materials and devices (Hadba et al., 2011).

Safety and Hazards

While specific safety and hazard information for “Methyl 2-isocyanato-2-methylpropanoate” is not available, it’s important to note that isocyanates in general can be hazardous. They can cause irritation to the eyes and respiratory tract, and prolonged exposure can lead to sensitization and asthma-like symptoms .

Mechanism of Action

Target of Action

Methyl 2-isocyanato-2-methylpropanoate is a complex organic compound with the molecular formula C6H9NO3

Mode of Action

MIC is known to react with nucleophiles, such as water and alcohols, to form carbamates .

Biochemical Pathways

Carbamates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to a buildup of acetylcholine and continuous nerve impulses .

Properties

IUPAC Name

methyl 2-isocyanato-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-6(2,7-4-8)5(9)10-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBQMHJYTCLFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the methyl 2-amino-2-methylpropanoate hydrochloride(65.5 g) in THF (650 mL) was treated with triethylamine (60 mL), heated to reflux, stirred for 30 minutes, cooled to room temperature, treated dropwise with a solution of triphosgene (43.2 g) in THF (250 mL) over 5 minutes, heated to reflux, stirred for 4 hours, cooled to 15° C., treated with triethylamine (120 mL) over 7 minutes, heated to reflux, stirred for 40 minutes, cooled to room temperature, and filtered. The solid was washed with THF and the filtrate was collected to provide a solution of methyl 2-isocyanato-2-methylpropanoate in THF.
Quantity
65.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three

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